molecular formula C9H5F2NOS B2957066 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde CAS No. 2260937-92-4

2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde

Cat. No.: B2957066
CAS No.: 2260937-92-4
M. Wt: 213.2
InChI Key: QTFPGRHCGXJNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the difluoromethyl group and the aldehyde functional group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor, such as 2-mercaptobenzothiazole, using difluoromethylating agents like difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of metal-based catalysts, such as copper or silver complexes, can enhance the efficiency of the difluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid.

    Reduction: 2-(Difluoromethyl)-1,3-benzothiazole-7-methanol.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-1,3-benzothiazole-7-carbaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-1,3-benzoxazole-7-carbaldehyde: Contains an oxygen atom in place of the sulfur atom in the benzothiazole ring.

    2-(Difluoromethyl)-1,3-benzimidazole-7-carbaldehyde: Contains a nitrogen atom in place of the sulfur atom in the benzothiazole ring.

Uniqueness

2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde is unique due to the presence of both the difluoromethyl group and the aldehyde functional group, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NOS/c10-8(11)9-12-6-3-1-2-5(4-13)7(6)14-9/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFPGRHCGXJNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)C(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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